Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Methyl 1,4,5,6,7,7-hexabromobicyclo[221]hept-5-ene-2-carboxylate is a brominated organic compound with a bicyclic structure
Preparation Methods
The synthesis of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by bromination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, leading to the formation of a bicyclic structure. The resulting compound is then subjected to bromination under controlled conditions to introduce bromine atoms at specific positions .
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Another chlorinated analog with distinct applications and reactivity.
Properties
CAS No. |
38575-63-2 |
---|---|
Molecular Formula |
C9H6Br6O2 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H6Br6O2/c1-17-6(16)3-2-7(12)4(10)5(11)8(3,13)9(7,14)15/h3H,2H2,1H3 |
InChI Key |
KKTMVHJOBSNVHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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